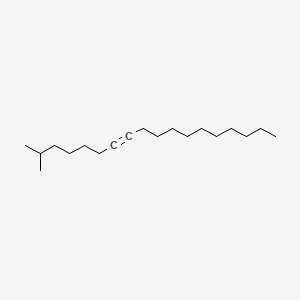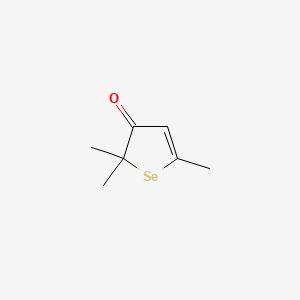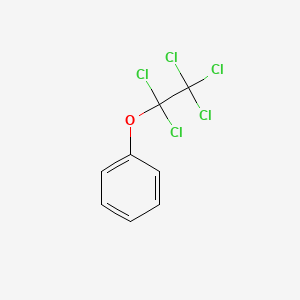
Benzene, (pentachloroethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Pentachloroethoxy)benzene is a chlorinated aromatic compound characterized by a benzene ring substituted with five chlorine atoms and an ethoxy group. This compound is part of the broader class of chlorobenzenes, which are known for their persistence in the environment and potential bioaccumulation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Pentachloroethoxy)benzene typically involves the chlorination of ethoxybenzene under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) and a catalyst like iron(III) chloride (FeCl₃) to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.
Industrial Production Methods
Industrial production of (Pentachloroethoxy)benzene follows similar principles but on a larger scale. The process involves continuous chlorination in a reactor, where ethoxybenzene is exposed to chlorine gas in the presence of a catalyst. The reaction conditions, such as temperature and pressure, are optimized to achieve maximum yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
(Pentachloroethoxy)benzene undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the electron-withdrawing nature of the chlorine atoms, the compound can participate in electrophilic substitution reactions, where an electrophile replaces a hydrogen atom on the benzene ring.
Nucleophilic Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where a nucleophile replaces a chlorine atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the chlorinated benzene ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used for nitration, while bromine (Br₂) and iron(III) bromide (FeBr₃) are used for bromination.
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used under basic conditions to facilitate the substitution of chlorine atoms.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like zinc dust (Zn) can be used under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of (Pentachloroethoxy)benzene can yield nitro derivatives, while nucleophilic substitution can produce hydroxylated or aminated derivatives.
Applications De Recherche Scientifique
(Pentachloroethoxy)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its role as an environmental pollutant and its impact on living organisms.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a model compound for studying the effects of chlorinated aromatics on human health.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of (Pentachloroethoxy)benzene involves its interaction with molecular targets and pathways in biological systems. The compound can act as an electrophile, reacting with nucleophilic sites in proteins and DNA, leading to potential genotoxic effects. The presence of multiple chlorine atoms enhances its reactivity and persistence, making it a potent environmental pollutant.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the ethoxy group, making it less reactive in certain chemical reactions.
Hexachlorobenzene: Contains six chlorine atoms, making it more stable and less reactive than (Pentachloroethoxy)benzene.
Tetrachloroethoxybenzene: Contains four chlorine atoms, making it less chlorinated and potentially less toxic.
Uniqueness
(Pentachloroethoxy)benzene is unique due to the presence of both the ethoxy group and five chlorine atoms, which confer distinct chemical and physical properties. This combination makes it highly reactive in electrophilic and nucleophilic substitution reactions and a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C8H5Cl5O |
|---|---|
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
1,1,2,2,2-pentachloroethoxybenzene |
InChI |
InChI=1S/C8H5Cl5O/c9-7(10,11)8(12,13)14-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
LZVRSDIVGLNTPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(C(Cl)(Cl)Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Acetyl-8-aza-bicyclo[3.2.1]octan-3-one](/img/structure/B13815363.png)

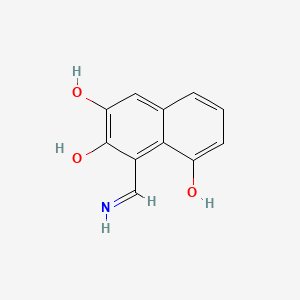
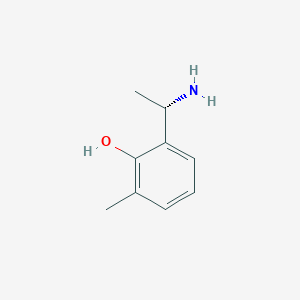
![1-Propanesulfonic acid, 3-[ethyl[3-methyl-4-[[4-(phenylazo)phenyl]azo]phenyl]amino]-, sodium salt](/img/structure/B13815388.png)
![7h-Benzo[a]pyrido[3,2-g]carbazole](/img/structure/B13815395.png)
![Acetaldehyde,2-[(1-oxido-pyridin-2-YL)thio]-,O-methyloxime](/img/structure/B13815396.png)

![1H-Pyrrolo[2,3-B]pyridine, 6-chloro-3-(2-chloroethyl)-](/img/structure/B13815404.png)
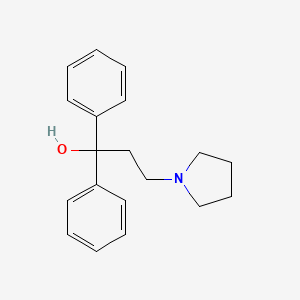
![1-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B13815409.png)

